molecular formula C3H3ClN4O B11742653 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride

1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride

Cat. No.: B11742653
M. Wt: 146.53 g/mol
InChI Key: LNLAYHVFMQVOEL-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group and a carbonyl chloride functional group attached to the tetrazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

  • Synthetic Routes

      Route 1: Reacting 1-methyl-1H-1,2,3,4-tetrazole with phosgene in the presence of a base such as triethylamine.

      Route 2: Using triphosgene as a safer alternative to phosgene, in a similar reaction setup.

  • Reaction Conditions

    • Temperature: Typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
    • Solvent: Commonly used solvents include dichloromethane or chloroform.

Chemical Reactions Analysis

1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

      Reagents and Conditions: Typically involves the use of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).

  • Addition Reactions

      Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylic acid.

  • Oxidation and Reduction

      Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols.

Scientific Research Applications

1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the preparation of tetrazole-based ligands for coordination chemistry.
  • Biology

    • Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmaceutical compounds.
  • Medicine

    • Explored for its antimicrobial and antifungal properties.
    • Potential use in the development of new therapeutic agents.
  • Industry

    • Utilized in the production of agrochemicals and specialty chemicals.
    • Applied in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives:

  • 1-Methyl-1H-1,2,3,4-Tetrazole-5-Carbaldehyde

    • Similar structure but with an aldehyde group instead of a carbonyl chloride.
    • Used in different synthetic applications.
  • 1-Methyl-1H-1,2,3,4-Tetrazole-5-Carboxylic Acid

    • Contains a carboxylic acid group.
    • Commonly used as a building block in organic synthesis.
  • 5-Methyl-1H-Tetrazole

    • Lacks the carbonyl chloride group.
    • Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-methyltetrazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c1-8-3(2(4)9)5-6-7-8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLAYHVFMQVOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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